N-[(5-chlorothiophen-2-yl)methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
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Overview
Description
N-[(5-chlorothiophen-2-yl)methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a morpholine ring, and an oxadiazolopyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the chlorothiophene derivative, followed by the introduction of the morpholine ring and the oxadiazolopyrazine core. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chlorothiophen-2-yl)methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chlorothiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(5-chlorothiophen-2-yl)methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chlorothiophen-2-yl)methyl]-5-morpholin-4-yl-[1,2,4]triazolo[3,4-b]pyrazin-6-amine
- N-[(5-chlorothiophen-2-yl)methyl]-5-morpholin-4-yl-[1,2,3]triazolo[3,4-b]pyrazin-6-amine
Uniqueness
N-[(5-chlorothiophen-2-yl)methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to its specific combination of functional groups and structural features. The presence of the oxadiazolopyrazine core, along with the chlorothiophene and morpholine rings, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6O2S/c14-9-2-1-8(23-9)7-15-12-13(20-3-5-21-6-4-20)17-11-10(16-12)18-22-19-11/h1-2H,3-7H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJEONEUIEXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NON=C3N=C2NCC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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